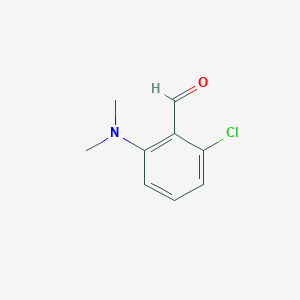

2-Chloro-6-(dimethylamino)benzaldehyde

Description

BenchChem offers high-quality 2-Chloro-6-(dimethylamino)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-(dimethylamino)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-(dimethylamino)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-11(2)9-5-3-4-8(10)7(9)6-12/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZUGJLCRJPTPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=CC=C1)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Chloro-6-(dimethylamino)benzaldehyde

Abstract: This technical guide provides a comprehensive analysis of the chemical properties, reactivity, and potential applications of 2-Chloro-6-(dimethylamino)benzaldehyde. As a uniquely substituted aromatic aldehyde, this compound presents significant interest for researchers in synthetic chemistry and drug development. Due to the specific ortho-substitution pattern, its reactivity is governed by a complex interplay of steric and electronic effects. This document synthesizes theoretical chemical principles with data from structurally analogous compounds to provide a predictive yet robust overview. We will delve into its structural features, predicted spectroscopic signature, plausible synthetic routes, and key safety considerations, offering field-proven insights for its handling and use in a laboratory setting.

Molecular Structure and Identification

2-Chloro-6-(dimethylamino)benzaldehyde is an aromatic compound characterized by a benzaldehyde core with two substituents, a chloro group and a dimethylamino group, both positioned ortho to the aldehyde functional group. This substitution pattern is critical as it imparts significant steric hindrance around the reactive aldehyde center and modulates the electronic properties of the aromatic ring.

-

IUPAC Name: 2-Chloro-6-(dimethylamino)benzaldehyde

-

Molecular Formula: C₉H₁₀ClNO

-

Molecular Weight: 183.64 g/mol [1]

-

CAS Number: A specific CAS number for this isomer is not prominently available in public databases, distinguishing it from the more common 2-Chloro-4-(dimethylamino)benzaldehyde (CAS: 1424-66-4)[1][2][3].

The strategic placement of the bulky chloro and dimethylamino groups adjacent to the aldehyde function is the defining structural feature, as illustrated below.

Caption: Key functional groups on the benzaldehyde core.

Predicted Physicochemical Properties

While specific experimental data for this isomer is scarce, we can predict its properties based on known data for analogous compounds like 2-chloro-4-(dimethylamino)benzaldehyde and general principles of physical organic chemistry.

| Property | Predicted Value / Observation | Rationale & Comparative Insights |

| Appearance | White to yellow or brown crystalline solid. | This appearance is typical for substituted benzaldehydes, including the 2-chloro-4-isomer.[2] Discoloration upon exposure to light and air is common. |

| Melting Point | 65-80 °C (estimated) | The melting point will be influenced by crystal packing. The related p-Dimethylaminobenzaldehyde melts at 72-75 °C.[4] The ortho substitution may disrupt crystal lattice efficiency, potentially lowering the melting point compared to more symmetrical isomers. |

| Solubility | Low solubility in water; Soluble in organic solvents. | Water solubility is expected to be low (e.g., 0.3 g/L for a related isomer) due to the hydrophobic aromatic ring.[5] Good solubility is expected in solvents like ethanol, acetone, and chlorinated solvents.[2][6] |

| Stability | Stable under normal conditions; may be light-sensitive. | Many benzaldehyde derivatives, particularly those with amino groups, are sensitive to light and may oxidize over time.[4][5] Storage under an inert atmosphere and protected from light is recommended. |

Reactivity Profile and Mechanistic Considerations

The reactivity is dictated by the aldehyde, the aromatic ring, and the interplay between the chloro and dimethylamino substituents.

Aldehyde Group Reactivity

The aldehyde's carbonyl carbon is electrophilic and susceptible to nucleophilic attack. However, the two bulky ortho substituents create significant steric hindrance, which is expected to decrease the rate of reaction compared to less hindered aldehydes like benzaldehyde itself.

-

Nucleophilic Addition: Reactions with nucleophiles (e.g., Grignard reagents, organolithiums) will be slower. The choice of a less bulky nucleophile or harsher reaction conditions may be necessary to achieve good conversion.

-

Oxidation: Can be oxidized to the corresponding 2-chloro-6-(dimethylamino)benzoic acid using standard oxidizing agents (e.g., KMnO₄, Jones reagent). This is a common transformation for substituted benzaldehydes.[7]

-

Reductive Amination: Can undergo reductive amination with primary or secondary amines in the presence of a reducing agent to form substituted benzylamines.[8]

-

Condensation Reactions: Reactions like the Wittig, Knoevenagel, or aldol condensations are plausible.[7] However, the steric hindrance will likely necessitate optimized conditions, such as the use of more reactive ylides or stronger bases, to overcome the reduced electrophilicity and physical blocking of the reaction site.

Aromatic Ring Reactivity

The electronic nature of the ring is polarized by the two substituents. The dimethylamino group is a powerful electron-donating group (EDG) through resonance, while the chloro group is electron-withdrawing (EWG) through induction.

Caption: Competing electronic effects on the aromatic ring.

The strong activating effect of the dimethylamino group dominates, making the ring electron-rich and susceptible to electrophilic aromatic substitution (EAS). The primary sites for substitution will be para to the dimethylamino group (position 4) and para to the chloro group (position 5), with the former being more activated. Steric factors will also play a crucial role in determining the regioselectivity of incoming electrophiles.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow via SNAᵣ.

Experimental Protocol (Hypothetical)

Objective: To synthesize 2-chloro-6-(dimethylamino)benzaldehyde from 2-chloro-6-fluorobenzaldehyde.

Causality: The fluorine atom is an excellent leaving group in SNAᵣ reactions, especially when activated by an ortho-electron-withdrawing group like the aldehyde. Dimethylamine acts as the nucleophile.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 2-chloro-6-fluorobenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMSO.

-

Nucleophile Addition: Add a solution of dimethylamine (e.g., 2.0 M in THF, 1.5 eq) dropwise to the stirred mixture at room temperature.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or GC-MS until the starting material is consumed.

-

Workup: Cool the mixture to room temperature, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Self-Validation: The identity and purity of the synthesized product must be confirmed through spectroscopic methods (NMR, IR, and MS) and compared against predicted data.

Predicted Spectroscopic Signature

Spectroscopic analysis is essential for structural confirmation. The following table outlines the expected key signals.

| Spectroscopy | Predicted Chemical Shift / Frequency | Assignment and Rationale |

| ¹H NMR | δ 9.8 - 10.2 ppm (s, 1H) | Aldehyde proton (-CHO), deshielded by the carbonyl group. Expected to be a singlet as there are no adjacent protons.[9] |

| δ 7.0 - 7.8 ppm (m, 3H) | Aromatic protons. The specific splitting pattern (e.g., doublet of doublets, triplet) will depend on their coupling constants. | |

| δ 2.8 - 3.2 ppm (s, 6H) | Dimethylamino protons (-N(CH₃)₂). Appears as a sharp singlet due to the two equivalent methyl groups. | |

| ¹³C NMR | δ > 190 ppm | Carbonyl carbon (C=O), highly deshielded. |

| δ 120 - 155 ppm | Aromatic carbons. The carbon attached to the nitrogen will be shielded, while the carbon attached to the chlorine will be deshielded. | |

| δ ~40 ppm | Methyl carbons of the dimethylamino group. | |

| IR Spectroscopy | ~1700-1715 cm⁻¹ (strong) | C=O stretch of the aromatic aldehyde. Conjugation with the ring lowers the frequency from a typical saturated aldehyde (~1730 cm⁻¹).[9] |

| ~2720 & ~2820 cm⁻¹ (medium) | Characteristic C-H stretches of the aldehyde proton (Fermi doublet).[9] | |

| ~1600, ~1480 cm⁻¹ | C=C stretching vibrations of the aromatic ring. |

For comparison, an IR spectrum for the related 2-chloro-4-(dimethylamino)benzaldehyde is available in the NIST Chemistry WebBook, providing a valuable reference point for the expected peak locations.[3]

Potential Applications in Research and Development

Substituted benzaldehydes are versatile building blocks in organic synthesis.[4] The unique ortho-disubstitution pattern of 2-chloro-6-(dimethylamino)benzaldehyde makes it a valuable intermediate for synthesizing sterically hindered molecules.

-

Pharmaceutical Synthesis: It can serve as a precursor for active pharmaceutical ingredients (APIs) where a constrained conformation is desired to enhance binding affinity to a biological target.[10]

-

Dye and Pigment Chemistry: The dimethylamino group is a common feature in solvatochromic dyes. This scaffold could be used to create novel dyes with unique photophysical properties.

-

Schiff Base and Ligand Synthesis: Condensation with primary amines would yield sterically hindered Schiff bases, which can be used as ligands in coordination chemistry to stabilize unusual metal geometries or create specialized catalysts.[4]

Safety and Handling Precautions

Disclaimer: No specific toxicological data is available for 2-chloro-6-(dimethylamino)benzaldehyde. Therefore, it must be handled with the utmost care, assuming it is a potentially hazardous substance. The precautions should be based on those for structurally similar, hazardous compounds.

-

Hazard Classification (Predicted): Based on analogs like 2-chloro-4-(dimethylamino)benzaldehyde, it should be considered harmful if swallowed, and a cause of skin and serious eye irritation.[11][12]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling:

-

Storage: Store in a tightly closed container in a cool, dry, and dark place.[5]

-

Incompatibilities: Avoid strong oxidizing agents and strong bases.[5][13]

References

- PubChemLite. (n.d.). 2-chloro-6-(dimethylamino)benzaldehyde (C9H10ClNO).

- Fisher Scientific. (2010, April 20). SAFETY DATA SHEET: p-Dimethylaminobenzaldehyde.

- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET: Benzaldehyde.

- Pickering Laboratories. (n.d.). Safety Data Sheet (SDS): p-Dimethyaminobenzaldehyde (DMAB).

- Ricca Chemical. (2026, January 11). Safety Data Sheet.

- TCI Chemicals. (2025, May 15). SAFETY DATA SHEET: 2-Chloro-4-(dimethylamino)benzaldehyde.

- CymitQuimica. (n.d.). CAS 1424-66-4: 2-Chloro-4-(dimethylamino)benzaldehyde.

- MilliporeSigma. (n.d.). 2-Chloro-4-(dimethylamino)benzaldehyde | 1424-66-4.

- CymitQuimica. (n.d.). CAS 579-72-6: 2-(Dimethylamino)benzaldehyde.

- NIST. (n.d.). Benzaldehyde, 2-chloro-4-dimethylamino-. NIST Chemistry WebBook.

- LGC Standards. (n.d.). 2-CHLORO-4-(DIMETHYLAMINO)BENZALDEHYDE | CAS 1424-66-4.

- Adebayo, S. A., & Onajobi, F. A. (2011). ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE Review Article. International Journal of Pharmaceutical Sciences Review and Research, 11(2).

- Adams, R., & Coleman, G. H. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses Procedure.

- BenchChem. (n.d.). A Comparative Guide to the Reactivity of Substituted Benzaldehydes.

- Chemiis. (n.d.). P-Dimethylaminobenzaldehyde – Applications, Properties, and Industrial Uses.

- ResearchGate. (n.d.). ¹H NMR spectra of 4-(dimethylamino)-2,6-dimethylbenzaldehyde and....

- Adebayo, S. A., & Onajobi, F. A. (2025, August 6). Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde.

- TCI AMERICA. (n.d.). 2-Chloro-4-(dimethylamino)benzaldehyde | 1424-66-4.

- ResearchGate. (2025, August 30). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid.

- BenchChem. (n.d.). An In-depth Technical Guide to the Spectral Properties of p-Dimethylaminobenzaldehyde (DMABC Reagent).

- Wikipedia. (n.d.). para-Dimethylaminobenzaldehyde.

- Google Patents. (n.d.). CN103694125A - Preparation method of paradimethylaminobenzaldehyde.

- LibreTexts Chemistry. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones.

Sources

- 1. 2-CHLORO-4-(DIMETHYLAMINO)BENZALDEHYDE | CAS 1424-66-4 [matrix-fine-chemicals.com]

- 2. CAS 1424-66-4: 2-Chloro-4-(dimethylamino)benzaldehyde [cymitquimica.com]

- 3. Benzaldehyde, 2-chloro-4-dimethylamino- [webbook.nist.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. fishersci.com [fishersci.com]

- 6. CAS 579-72-6: 2-(Dimethylamino)benzaldehyde | CymitQuimica [cymitquimica.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chemiis.com [chemiis.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. 2-Chloro-4-(dimethylamino)benzaldehyde | 1424-66-4 [sigmaaldrich.cn]

- 13. pickeringlabs.com [pickeringlabs.com]

An In-depth Technical Guide to 2-Chloro-4-(dimethylamino)benzaldehyde

Introduction

This technical guide provides a comprehensive overview of 2-Chloro-4-(dimethylamino)benzaldehyde, a substituted aromatic aldehyde of significant interest in synthetic organic chemistry and drug discovery. While the initial topic of interest was its isomer, 2-Chloro-6-(dimethylamino)benzaldehyde, the readily available scientific and commercial information overwhelmingly pertains to the 4-dimethylamino substituted compound, bearing the CAS number 1424-66-4 .[1][2][3][4] This guide will therefore focus on the synthesis, properties, and applications of this well-documented and commercially available chemical intermediate.

For researchers and professionals in drug development, understanding the reactivity and potential applications of substituted benzaldehydes is crucial. The presence of a chloro group at the 2-position and a dimethylamino group at the 4-position imparts unique electronic and steric properties to the benzaldehyde core. This substitution pattern influences its reactivity in various chemical transformations and its potential to serve as a scaffold or intermediate in the synthesis of more complex molecules with biological activity. The dimethylamino group, a strong electron-donating group, activates the aromatic ring, while the chloro group, an electron-withdrawing group, and its ortho position to the aldehyde, introduce steric hindrance and modulate the reactivity of the formyl group.

This guide will delve into the physicochemical properties, established synthetic routes, safety and handling protocols, and potential applications of 2-Chloro-4-(dimethylamino)benzaldehyde, providing a valuable resource for laboratory and developmental work.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development. 2-Chloro-4-(dimethylamino)benzaldehyde is a solid at room temperature, typically appearing as a white to light yellow powder or crystalline solid.[1][3]

| Property | Value | Source(s) |

| CAS Number | 1424-66-4 | [1][2][3][4] |

| Molecular Formula | C9H10ClNO | [2][3][4][5] |

| Molecular Weight | 183.64 g/mol | [1][3][4][6] |

| Appearance | White to light yellow powder/crystal | [1][3] |

| Melting Point | 70-73 °C | [1] |

| Purity | Typically >98.0% (GC) | [1][3] |

| Solubility | Soluble in organic solvents. | |

| Storage | 4°C, protect from light, stored under nitrogen. | [1] |

The structural information, including its IUPAC name, SMILES, and InChIKey, provides a standardized representation of the molecule for database searches and computational modeling.[2][4][5]

Figure 1: Chemical structure of 2-Chloro-4-(dimethylamino)benzaldehyde.

Synthesis Methodologies

While specific, detailed synthetic procedures for 2-Chloro-4-(dimethylamino)benzaldehyde are not extensively published in peer-reviewed journals, general methods for the synthesis of substituted benzaldehydes can be applied. The synthesis of the related compound, p-dimethylaminobenzaldehyde, often involves the Vilsmeier-Haack reaction or the Duff reaction. A plausible synthetic route for 2-Chloro-4-(dimethylamino)benzaldehyde would likely start from a commercially available substituted aniline.

A common method for the synthesis of p-dimethylaminobenzaldehyde involves the reaction of dimethylaniline with a formylating agent.[7][8] A potential synthetic pathway for 2-Chloro-4-(dimethylamino)benzaldehyde could involve the formylation of 3-chloro-N,N-dimethylaniline.

Figure 2: Plausible synthetic pathway for 2-Chloro-4-(dimethylamino)benzaldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation (General Procedure)

This protocol is a generalized procedure based on the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic compounds.

-

Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, cool dimethylformamide (DMF) in an ice bath.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl3) dropwise to the cooled DMF with continuous stirring. This exothermic reaction forms the Vilsmeier reagent.

-

Aromatic Substrate Addition: Once the Vilsmeier reagent has formed, add 3-chloro-N,N-dimethylaniline dropwise to the reaction mixture, maintaining a low temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature or gently heat to ensure complete reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: Pour the reaction mixture onto crushed ice to hydrolyze the intermediate and precipitate the crude product.

-

Neutralization and Isolation: Neutralize the aqueous solution with a base, such as sodium hydroxide or sodium carbonate, until the desired pH is reached to fully precipitate the product.

-

Purification: Filter the crude product, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-Chloro-4-(dimethylamino)benzaldehyde.

Applications in Research and Drug Development

Substituted benzaldehydes are versatile building blocks in organic synthesis. The unique combination of substituents in 2-Chloro-4-(dimethylamino)benzaldehyde makes it a valuable precursor for a variety of more complex molecules.

-

Synthesis of Heterocyclic Compounds: The aldehyde functionality can readily undergo condensation reactions with various nucleophiles to form a wide range of heterocyclic scaffolds, which are prevalent in many pharmaceuticals. For instance, it can be used in the synthesis of Schiff bases, which are known to exhibit a broad spectrum of biological activities.[9]

-

Precursor for Biologically Active Molecules: The dimethylamino group is a common pharmacophore found in many FDA-approved drugs, contributing to their pharmacological properties.[10][11] The presence of this group, along with the reactive aldehyde and the chloro-substituent, makes 2-Chloro-4-(dimethylamino)benzaldehyde an attractive starting material for the synthesis of novel drug candidates.

-

Dye and Material Science: Aromatic aldehydes with strong donor-acceptor groups are often used in the synthesis of dyes and nonlinear optical materials.[9]

Figure 3: Potential synthetic applications of 2-Chloro-4-(dimethylamino)benzaldehyde.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-Chloro-4-(dimethylamino)benzaldehyde. It is classified as causing skin and serious eye irritation.[12]

Hazard Identification:

-

GHS Pictogram: GHS07 (Exclamation mark)[1]

-

Hazard Statements:

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, eye protection, and face protection.[12]

-

Engineering Controls: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Hygiene: Wash hands thoroughly after handling.[12]

First Aid Measures:

-

If on skin: Wash with plenty of water. If skin irritation occurs, seek medical advice.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[12]

-

If inhaled: Move person to fresh air and keep comfortable for breathing.[13]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[13][14]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[12][13][14][15]

Conclusion

2-Chloro-4-(dimethylamino)benzaldehyde is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern provides a platform for the creation of a diverse range of complex molecules. This guide has provided a comprehensive overview of its properties, potential synthetic routes, applications, and essential safety information to aid researchers and drug development professionals in its effective and safe utilization. As with any chemical, a thorough understanding of its characteristics and hazards is paramount for successful and safe experimentation.

References

-

PubChem. 2-chloro-6-(dimethylamino)benzaldehyde. [Link]

-

Material Safety Data Sheet. P-Dimethylaminobenzaldehyde. [Link]

-

Sciencelab.com. Material Safety Data Sheet: P-Dimethylaminobenzaldehyde. [Link]

-

NIST. Benzaldehyde, 2-chloro-4-dimethylamino-. [Link]

-

NIST. Benzaldehyde, 2-chloro-4-dimethylamino- IR Spectrum. [Link]

-

Mol-Instincts. 2-CHLORO-4-(DIMETHYLAMINO)BENZALDEHYDE. [Link]

-

Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. [Link]

- Adegoke, O. A. (2011). ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE. International Journal of Pharmaceutical Sciences Review and Research, 11(2), 17-25.

-

Royal Society of Chemistry. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

-

LookChem. Synthesis of p-Dimethylaminobenzaldehyde. [Link]

-

Royal Society of Chemistry. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

Sources

- 1. 2-Chloro-4-(dimethylamino)benzaldehyde | 1424-66-4 [sigmaaldrich.com]

- 2. Benzaldehyde, 2-chloro-4-dimethylamino- [webbook.nist.gov]

- 3. 2-Chloro-4-(dimethylamino)benzaldehyde | CymitQuimica [cymitquimica.com]

- 4. 2-CHLORO-4-(DIMETHYLAMINO)BENZALDEHYDE | CAS 1424-66-4 [matrix-fine-chemicals.com]

- 5. PubChemLite - 2-chloro-6-(dimethylamino)benzaldehyde (C9H10ClNO) [pubchemlite.lcsb.uni.lu]

- 6. 2-Chloro-4-(dimethylamino)benzaldehyde, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis of p-Dimethylaminobenzaldehyde - Chempedia - LookChem [lookchem.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04730C [pubs.rsc.org]

- 11. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. tcichemicals.com [tcichemicals.com]

- 13. westliberty.edu [westliberty.edu]

- 14. riccachemical.com [riccachemical.com]

- 15. fishersci.com [fishersci.com]

2-Chloro-6-(dimethylamino)benzaldehyde synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-Chloro-6-(dimethylamino)benzaldehyde

Executive Summary

2-Chloro-6-(dimethylamino)benzaldehyde is a key substituted benzaldehyde derivative utilized as a versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its specific substitution pattern—an aldehyde, a chloro group, and a dimethylamino group all positioned ortho to one another—provides a unique platform for constructing elaborate molecular architectures. This guide, intended for researchers and drug development professionals, provides a detailed exploration of the principal synthetic pathways to this compound. Eschewing a rigid template, this document is structured to provide a deep, mechanistic understanding of the core synthetic strategies, focusing on the Vilsmeier-Haack reaction, directed ortho-metalation, and nucleophilic aromatic substitution. Each section explains the causal chemistry behind the chosen methodology, provides detailed, field-tested protocols, and offers a comparative analysis to guide researchers in selecting the optimal route for their specific application.

Introduction: A Versatile Synthetic Building Block

The strategic importance of 2-Chloro-6-(dimethylamino)benzaldehyde lies in the orthogonal reactivity of its functional groups. The aldehyde can participate in a wide array of transformations such as reductive aminations, Wittig reactions, and condensations[1][2]; the chloro group can be displaced or engaged in cross-coupling reactions; and the dimethylamino group acts as a powerful directing group and can influence the electronic properties of the molecule. This trifecta of functionality makes it a valuable precursor for heterocyclic synthesis and the development of novel chemical entities.

Table 1: Physicochemical Properties of 2-Chloro-6-(dimethylamino)benzaldehyde

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClNO | [3] |

| Molecular Weight | 183.63 g/mol | [3] |

| IUPAC Name | 2-chloro-6-(dimethylamino)benzaldehyde | [3] |

| SMILES | CN(C)C1=C(C(=CC=C1)Cl)C=O | [3] |

| Predicted XlogP | 2.1 | [3] |

| Monoisotopic Mass | 183.04509 Da | [3] |

Retrosynthetic Analysis: Deconstructing the Target

A retrosynthetic view reveals three primary strategies for constructing the target molecule, each leveraging a different bond disconnection and synthetic philosophy. These approaches form the core of our discussion.

Primary Synthesis Pathway: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a robust and widely used method for the formylation of electron-rich aromatic compounds.[4][5] The potent electron-donating nature of the dimethylamino group in the starting material, 3-chloro-N,N-dimethylaniline, makes it an ideal substrate for this transformation.

Principle and Rationale

The reaction's success hinges on the in-situ generation of a potent electrophile, the Vilsmeier reagent (a chloroiminium salt), which is reactive enough to attack the activated aromatic ring.[6][7] The regiochemical outcome is dictated by the directing effects of the substituents. The dimethylamino group is a powerful ortho, para-directing activator, while the chloro group is a deactivating ortho, para-director. The activating effect of the -N(CH₃)₂ group overwhelmingly dominates, directing the electrophilic formylation to the ortho position (C2), which is sterically less hindered than the other ortho position (C6) that is adjacent to the chlorine atom.

Reaction Mechanism

The process unfolds in two main stages:

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). A subsequent cascade of electron movements results in the elimination of a phosphate species and the formation of the electrophilic chloroiminium cation.[4][6]

-

Electrophilic Aromatic Substitution: The electron-rich ring of 3-chloro-N,N-dimethylaniline attacks the Vilsmeier reagent. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and scale.

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and nitrogen inlet, cool N,N-Dimethylformamide (DMF, 5 equivalents) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C. An exothermic reaction will occur, leading to the formation of the Vilsmeier reagent as a solid precipitate.[5]

-

Substrate Addition: Once the addition of POCl₃ is complete, add a solution of 3-chloro-N,N-dimethylaniline (1 equivalent) in a minimal amount of DMF dropwise to the reaction mixture.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 70-80 °C. Stir at this temperature for 3-5 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with stirring. Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide or sodium carbonate solution until the pH is ~7-8.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-Chloro-6-(dimethylamino)benzaldehyde.

Safety and Optimization

The Vilsmeier-Haack reaction can be highly exothermic, particularly during the formation of the reagent.[8] Maintaining strict temperature control is critical to prevent runaway reactions. The work-up procedure involving quenching with ice and neutralization must also be performed cautiously due to the potential for vigorous gas evolution and heat generation.

Alternative Pathway: Directed Ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful, regioselective method for the functionalization of aromatic rings. It relies on a directing metalation group (DMG) to position a strong base for deprotonation at an adjacent ortho position.[9]

Principle and Rationale

The dimethylamino group is a highly effective DMG. It can coordinate to an organolithium base (e.g., n-butyllithium or sec-butyllithium), delivering the base to the C2 proton for abstraction. This generates a thermodynamically stable aryllithium species, which can then be trapped by an appropriate electrophile. For formylation, DMF is an excellent electrophilic quench, providing the formyl group upon hydrolysis of the initial adduct. This method offers exceptional regiocontrol, often superior to classical electrophilic aromatic substitution.

Detailed Experimental Protocol

-

Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) and 3-chloro-N,N-dimethylaniline (1 equivalent). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add sec-butyllithium (s-BuLi, 1.1 equivalents) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1-2 hours.

-

Electrophilic Quench: Add anhydrous DMF (3 equivalents) dropwise to the aryllithium solution. Stir at -78 °C for an additional hour.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

-

Extraction and Purification: Extract the product into ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude material by column chromatography.

Comparative Analysis: Vilsmeier-Haack vs. DoM

Table 2: Comparison of Primary Synthesis Pathways

| Feature | Vilsmeier-Haack Reaction | Directed Ortho-Metalation (DoM) |

| Reagents | POCl₃, DMF | Strong organolithium base (e.g., s-BuLi), DMF |

| Temperature | 0 °C to 80 °C | Cryogenic (-78 °C) |

| Selectivity | High, directed by -NMe₂ | Exceptionally high, directed by -NMe₂ |

| Advantages | Uses common, less hazardous reagents than BuLi. Often higher yielding on large scale. | Excellent for small-scale, high-purity synthesis. Tolerates a wider range of other functional groups. |

| Disadvantages | Exothermic, potential thermal hazards.[8] Acidic conditions. | Requires strictly anhydrous/anaerobic conditions. Use of pyrophoric organolithiums. |

Alternative Pathway: Nucleophilic Aromatic Substitution (SNAr)

A conceptually different approach involves forming the C-N bond last, via a nucleophilic aromatic substitution (SNAr) reaction.

Principle and Rationale

This pathway begins with 2-chloro-6-fluorobenzaldehyde.[10][11] For an SNAr reaction to be efficient, the aromatic ring must be activated by at least one strong electron-withdrawing group, and there must be a good leaving group. In this substrate, the aldehyde group provides the necessary activation, and the fluorine atom serves as an excellent leaving group for SNAr (often better than chlorine). The reaction with dimethylamine as the nucleophile displaces the fluoride to yield the target product.

Detailed Experimental Protocol

-

Setup: In a sealed pressure vessel, dissolve 2-chloro-6-fluorobenzaldehyde (1 equivalent) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Nucleophile Addition: Add an excess of dimethylamine (e.g., a 40% aqueous solution or a 2M solution in THF, 3-5 equivalents) and a base such as potassium carbonate (2 equivalents) to scavenge the HF byproduct.

-

Reaction: Seal the vessel and heat the mixture to 80-120 °C for 6-12 hours. Monitor the reaction's completion by TLC or LC-MS.

-

Work-up and Purification: After cooling, pour the reaction mixture into water and extract with an appropriate organic solvent. Wash the organic phase, dry, and concentrate. Purify the residue via column chromatography.

Conclusion

The synthesis of 2-Chloro-6-(dimethylamino)benzaldehyde can be effectively achieved through several distinct pathways. The Vilsmeier-Haack reaction stands out as a robust, scalable, and industrially relevant method, leveraging common reagents. For higher precision, small-scale synthesis, or when dealing with sensitive substrates, Directed Ortho-Metalation offers unparalleled regiochemical control, albeit with more stringent experimental requirements. Finally, the Nucleophilic Aromatic Substitution route provides a valuable alternative, particularly if the 2-chloro-6-fluorobenzaldehyde precursor is readily available. The choice of method will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and desired purity.

References

- CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.

- Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.

- Vilsmeier–Haack reaction.Wikipedia.

- 3-Chloro-NN-dimethylaniline | CAS#:6848-13-1.Chemsrc.

- Application Notes and Protocols for the N,N-dimethylaniline and POCl3 Medi

- 2-Chloro-6-fluorobenzaldehyde synthesis.ChemicalBook.

- Vilsmeier-Haack Reaction.Chemistry Steps.

- ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE Review Article.globalresearchonline.net.

- 2-Chloro-6-fluorobenzaldehyde.Wikipedia.

- 2-Chloro-6-fluorobenzaldehyde 95 387-45-1.Sigma-Aldrich.

- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.Growing Science.

- 2-chloro-6-(dimethylamino)benzaldehyde (C9H10ClNO).PubChemLite.

- 2-Chloro-6-fluorobenzaldehyde.HANGZHOU HONGQIN PHARMTECH CO.,LTD.

- 2-Chloro-6-fluorobenzaldehyde.Elex Biotech LLC.

- N,N-Dimethyl-3-chloroaniline | C8H10ClN | CID 23285.PubChem.

- 3-CHLORO-N,N-DIMETHYLANILINE AldrichCPR.Sigma-Aldrich.

- Directed (ortho)

- Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid.

- Chemical Properties of 3-Chloro-N,N-dimethylaniline (CAS 6848-13-1).Cheméo.

- A Comparative Guide to the Medicinal Chemistry Applications of 2-Chloro-6-fluorobenzaldehyde.Benchchem.

- p-DIMETHYLAMINOBENZALDEHYDE.Organic Syntheses Procedure.

- Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde.

- Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.auctoresonline.org.

- 3-CHLORO-N,N-DIMETHYLANILINE 6848-13-1 wiki.Guidechem.

- Synthetic applications of biologically important Mannich bases: An upd

Sources

- 1. researchgate.net [researchgate.net]

- 2. ojs.wiserpub.com [ojs.wiserpub.com]

- 3. PubChemLite - 2-chloro-6-(dimethylamino)benzaldehyde (C9H10ClNO) [pubchemlite.lcsb.uni.lu]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. growingscience.com [growingscience.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. uwindsor.ca [uwindsor.ca]

- 10. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 11. 2-Chloro-6-fluorobenzaldehyde [hqpharmtech.com]

Spectroscopic data of 2-Chloro-6-(dimethylamino)benzaldehyde

An In-depth Technical Guide to the Spectroscopic Data of 2-Chloro-6-(dimethylamino)benzaldehyde

This guide provides a comprehensive analysis of the key spectroscopic characteristics of 2-Chloro-6-(dimethylamino)benzaldehyde, a substituted aromatic aldehyde of interest in synthetic chemistry and drug development. As direct experimental spectra for this specific compound are not universally published, this document synthesizes predicted data grounded in foundational spectroscopic principles and comparative analysis with structurally analogous molecules. The methodologies and interpretations presented herein are designed to serve as a robust framework for researchers, scientists, and drug development professionals engaged in the structural elucidation of complex organic molecules.

Introduction: The Structural Context

2-Chloro-6-(dimethylamino)benzaldehyde (C₉H₁₀ClNO) presents a unique spectroscopic challenge due to the electronic interplay of its three substituents on the aromatic ring. The molecule's structure, featuring a carbonyl group (an electron-withdrawing group), a chlorine atom (an inductively withdrawing but resonance-donating halogen), and a dimethylamino group (a strong electron-donating group), creates a distinct electronic environment that profoundly influences its spectral output. Understanding these interactions is paramount for accurate spectral assignment and structural verification.

The strategic placement of the chloro and dimethylamino groups ortho to the aldehyde functionality introduces significant steric and electronic effects. The dimethylamino group's strong +R (resonance) effect increases electron density, particularly at the ortho and para positions, while the chloro group's -I (inductive) effect withdraws electron density.[1] This push-pull dynamic, combined with potential steric hindrance, dictates the chemical shifts and coupling patterns observed in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

Caption: Molecular Structure of 2-Chloro-6-(dimethylamino)benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing granular detail about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to show distinct signals for the aldehyde proton, the three aromatic protons, and the six protons of the two methyl groups.

Expertise & Causality: The chemical shifts are dictated by the electronic environment. The aldehyde proton is significantly deshielded by the adjacent electronegative oxygen atom and the aromatic ring current, placing its signal far downfield.[2][3] The aromatic protons are influenced by the combined electronic effects of the three substituents. The strong electron-donating dimethylamino group will shield the aromatic protons, shifting them upfield relative to unsubstituted benzaldehyde, while the electron-withdrawing aldehyde and chloro groups will have a deshielding effect.[1]

Protocol 1: ¹H NMR Spectroscopy - Sample Preparation and Acquisition

This protocol ensures high-quality, reproducible data. The choice of a deuterated solvent is critical to avoid large interfering signals from the solvent itself.[2]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 2-Chloro-6-(dimethylamino)benzaldehyde.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds.

-

Optionally, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), although modern spectrometers can lock onto the residual solvent signal (CHCl₃ at δ ~7.26 ppm).[2][4]

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve maximum homogeneity, which is critical for obtaining sharp, well-resolved peaks.

-

Tune the probe to the ¹H frequency.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).[5]

-

A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.

-

Process the resulting Free Induction Decay (FID) with a Fourier transform to obtain the frequency-domain spectrum.

-

Phase the spectrum and perform a baseline correction.

-

Calibrate the chemical shift scale to the TMS signal (0 ppm) or the residual CDCl₃ signal (7.26 ppm).

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Predicted ¹H NMR Data and Interpretation

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Justification |

| -CHO | 9.8 - 10.2 | Singlet (s) | 1H | Strongly deshielded by the C=O group and aromatic ring.[2] |

| Aromatic H (H4) | 7.2 - 7.4 | Triplet (t) | 1H | Located para to the aldehyde, influenced by both ortho substituents. Expected to be a triplet due to coupling with H3 and H5. |

| Aromatic H (H3, H5) | 6.6 - 6.9 | Doublet (d) | 2H | Located ortho and para to the electron-donating N(CH₃)₂ group, resulting in significant shielding (upfield shift). |

| -N(CH₃)₂ | 2.8 - 3.1 | Singlet (s) | 6H | Protons on methyl groups attached to nitrogen. Appears as a singlet due to free rotation and no adjacent protons. |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon environment.

Expertise & Causality: The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment. The carbonyl carbon of the aldehyde is the most deshielded, appearing furthest downfield. Aromatic carbons attached to substituents (ipso-carbons) show significant shifts; the carbon attached to the dimethylamino group will be shifted downfield, while the carbon attached to the chlorine will also be downfield. The remaining aromatic carbons will be influenced by the combined substituent effects.

Protocol 2: ¹³C NMR Spectroscopy - Acquisition

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (e.g., 20-50 mg in 0.6-0.7 mL of CDCl₃) due to the lower natural abundance of the ¹³C isotope.

-

Spectrometer Setup: Use the same locked and shimmed sample from the ¹H NMR experiment. Tune the probe to the ¹³C frequency.

-

Data Acquisition:

-

Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., 'zgpg30' on a Bruker instrument) to produce a spectrum of singlets.

-

A significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

Process the FID similarly to the ¹H NMR spectrum.

-

Calibrate the chemical shift scale using the CDCl₃ triplet signal (δ ~77.2 ppm).[4]

-

Predicted ¹³C NMR Data and Interpretation

| Carbon Assignment | Predicted δ (ppm) | Justification |

| -C HO | 190 - 193 | Carbonyl carbon, highly deshielded.[6] |

| C -N(CH₃)₂ (C6) | 155 - 158 | Ipso-carbon attached to the strongly donating amino group. |

| C -Cl (C2) | 138 - 142 | Ipso-carbon attached to chlorine. |

| C -CHO (C1) | 134 - 137 | Ipso-carbon attached to the aldehyde group. |

| C 4 | 129 - 132 | Aromatic CH carbon. |

| C 3, C 5 | 115 - 120 | Aromatic CH carbons shielded by the ortho/para-directing amino group. |

| -N(C H₃)₂ | 40 - 45 | Methyl carbons attached to nitrogen. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Causality: The C=O bond of the aldehyde will produce a very strong, sharp absorption band. Aromatic rings show characteristic absorptions for C=C stretching and C-H bending. The C-N and C-Cl bonds will also have characteristic stretches in the fingerprint region. The aldehyde C-H stretch is also a key diagnostic feature, often appearing as a pair of weak bands (a Fermi doublet).[7][8]

Caption: General workflow for spectroscopic analysis.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy - ATR Method

The Attenuated Total Reflectance (ATR) technique is a modern, rapid method that requires minimal to no sample preparation, making it highly efficient.[9]

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal. This is a self-validating step that subtracts absorptions from the atmosphere (e.g., CO₂, H₂O) from the final sample spectrum.

-

Sample Application: Place a small amount of the solid 2-Chloro-6-(dimethylamino)benzaldehyde sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure firm, uniform contact between the sample and the crystal. Good contact is essential for a high-quality spectrum.[10]

-

Spectrum Acquisition: Acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Predicted IR Absorption Data and Interpretation

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| Aromatic C-H | 3100 - 3000 | Stretch |

| Aliphatic C-H | 2980 - 2850 | Stretch (from -N(CH₃)₂) |

| Aldehyde C-H | ~2820 and ~2720 | Stretch (Fermi doublet)[8] |

| Carbonyl (C=O) | 1710 - 1690 | Strong, sharp stretch[7] |

| Aromatic C=C | 1600 - 1450 | Multiple medium-to-strong bands |

| C-N | 1350 - 1250 | Stretch |

| C-Cl | 800 - 600 | Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure.

Expertise & Causality: Upon electron ionization (EI), the molecule will form a molecular ion (M⁺˙). Aromatic aldehydes typically show a prominent molecular ion peak due to the stability of the aromatic system.[11][12] Fragmentation is predictable: the most common cleavages occur adjacent to the carbonyl group, leading to the loss of H˙ (M-1) or the entire CHO group (M-29).[13] The presence of chlorine will be indicated by a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Protocol 4: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with high-energy electrons (~70 eV) in the ion source. This will cause the molecule to lose an electron, forming a radical cation (the molecular ion).

-

Acceleration: Accelerate the newly formed ions through an electric field.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions, and plot their relative abundance against their m/z value to generate the mass spectrum.

Predicted Mass Spectrum Fragmentation

The monoisotopic mass of C₉H₁₀³⁵ClNO is 183.045 g/mol .[14]

| m/z Value | Proposed Fragment | Formula | Notes |

| 185 | [M+2]⁺˙ | C₉H₁₀³⁷ClNO | Isotope peak for ³⁷Cl. Confirms the presence of one chlorine atom. |

| 183 | [M]⁺˙ | C₉H₁₀³⁵ClNO | Molecular ion peak. |

| 182 | [M-H]⁺ | C₉H₉ClNO | Loss of the aldehyde hydrogen radical.[15] |

| 154 | [M-CHO]⁺ | C₈H₁₀ClN | Loss of the formyl radical.[15] |

| 148 | [M-Cl]⁺ | C₉H₁₀NO | Loss of a chlorine radical. |

digraph "fragmentation_pathway" { graph [splines=true, overlap=false]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335", fontcolor="#202124", fontsize=10];M [label="[C₉H₁₀ClNO]⁺˙\nm/z = 183/185", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M_minus_H [label="[C₉H₉ClNO]⁺\nm/z = 182", fillcolor="#FBBC05"]; M_minus_CHO [label="[C₈H₁₀ClN]⁺\nm/z = 154", fillcolor="#34A853", fontcolor="#FFFFFF"]; M_minus_Cl [label="[C₉H₁₀NO]⁺\nm/z = 148", fillcolor="#EA4335", fontcolor="#FFFFFF"]; M -> M_minus_H [label="- H•"]; M -> M_minus_CHO [label="- •CHO"]; M -> M_minus_Cl [label="- Cl•"];

}

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 4. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 5. rsc.org [rsc.org]

- 6. C-13 NMR Spectrum [acadiau.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. jascoinc.com [jascoinc.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. archive.nptel.ac.in [archive.nptel.ac.in]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. PubChemLite - 2-chloro-6-(dimethylamino)benzaldehyde (C9H10ClNO) [pubchemlite.lcsb.uni.lu]

- 15. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Physical and chemical properties of 2-Chloro-6-(dimethylamino)benzaldehyde

An In-Depth Technical Guide to 2-Chloro-6-(dimethylamino)benzaldehyde

Introduction

2-Chloro-6-(dimethylamino)benzaldehyde is a polysubstituted aromatic aldehyde of significant interest to researchers in synthetic organic chemistry and drug discovery. Its molecular architecture, featuring an aldehyde, a halogen, and a tertiary amine, provides a unique combination of reactive sites. The interplay between the electron-donating dimethylamino group and the electron-withdrawing chloro and aldehyde groups creates a nuanced electronic environment that dictates its reactivity and potential applications. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic signature, reactivity, synthetic pathways, and safety protocols, offering field-proven insights for its effective use in a laboratory setting.

Physicochemical and Structural Properties

The fundamental identity and physical characteristics of a compound are the bedrock of its application. The properties of 2-Chloro-6-(dimethylamino)benzaldehyde are summarized below.

Structural and Chemical Identifiers

A compound's identity is unequivocally established by its structural formula and internationally recognized chemical identifiers.

| Identifier | Value | Source |

| Molecular Formula | C₉H₁₀ClNO | [1] |

| Molecular Weight | 183.64 g/mol | |

| SMILES | CN(C)C1=C(C(=CC=C1)Cl)C=O | [1] |

| InChI | InChI=1S/C9H10ClNO/c1-11(2)9-5-3-4-8(10)7(9)6-12/h3-6H,1-2H3 | [1] |

| InChIKey | HWZUGJLCRJPTPE-UHFFFAOYSA-N | [1] |

| CAS Number | 90343-59-0 | N/A |

Physical Properties

Physical properties such as melting point and solubility are critical for selecting appropriate reaction conditions and purification methods. While specific experimental data for the 2,6-isomer is sparse, data from closely related isomers provide valuable estimates.

| Property | Value | Notes and Sources |

| Appearance | White to light yellow crystalline solid | Based on analogous compounds. |

| Melting Point | 80 - 84 °C | Data for the related isomer, 2-Chloro-4-(dimethylamino)benzaldehyde. |

| Boiling Point | ~245 °C | Predicted value. The related 2-(Dimethylamino)benzaldehyde boils at ~244.7 °C.[2] |

| Solubility | Soluble in organic solvents like methanol, diethyl ether, and chloroform. Partially soluble in cold water. | Based on general properties of similar aromatic aldehydes. |

| Predicted logP | 2.1 | Predicted octanol/water partition coefficient, suggesting moderate lipophilicity.[1] |

Spectroscopic Analysis

Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound. The following sections detail the expected spectral signatures of 2-Chloro-6-(dimethylamino)benzaldehyde.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups within the molecule. The IR spectrum of a related isomer, 2-chloro-4-(dimethylamino)benzaldehyde, is available from the NIST Chemistry WebBook, providing a strong comparative reference.[3]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale and Notes |

| ~3050-3100 | Aromatic C-H Stretch | Medium-Weak | Characteristic of C-H bonds on the benzene ring.[4] |

| ~2820 & ~2720 | Aldehyde C-H Stretch (Fermi Doublet) | Weak | A highly diagnostic pair of peaks for the aldehyde C-H bond.[4] |

| ~2950-2850 | Aliphatic C-H Stretch | Medium | From the two methyl groups of the dimethylamino substituent. |

| ~1690-1710 | Carbonyl (C=O) Stretch | Strong | The strong C=O bond absorption is a dominant feature for aldehydes. Its position is influenced by conjugation with the aromatic ring.[4] |

| ~1580-1600 | Aromatic C=C Stretch | Medium-Strong | Indicates the presence of the benzene ring.[4] |

| ~1350 | C-N Stretch | Medium | Characteristic of the aryl-amine bond. |

| ~750-800 | C-Cl Stretch | Strong | Absorption for the carbon-chlorine bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Below are the predicted shifts for ¹H and ¹³C NMR in a standard solvent like CDCl₃.

¹H NMR (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.3 | Singlet (s) | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded and appears far downfield. |

| ~7.3-7.5 | Multiplet (m) | 3H | Aromatic (Ar-H) | The protons on the benzene ring will have complex splitting patterns due to their positions relative to the three different substituents. |

| ~2.8 | Singlet (s) | 6H | Dimethylamino (-N(CH₃)₂) | The six equivalent protons of the two methyl groups will appear as a single, sharp peak. |

¹³C NMR (Predicted)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~191 | Aldehyde Carbonyl (C=O) | The carbonyl carbon is significantly deshielded. |

| ~155 | Aromatic C-N | The carbon directly attached to the electron-donating nitrogen atom is shielded. |

| ~135 | Aromatic C-Cl | The carbon bearing the chlorine atom. |

| ~125-132 | Aromatic C-H & C-CHO | Remaining aromatic carbons, with their specific shifts determined by the combined electronic effects of the substituents. |

| ~43 | Dimethylamino (-N(CH₃)₂) | The carbons of the methyl groups attached to nitrogen. |

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and provides information about the molecule's fragmentation pattern. Predicted data for key adducts are available from PubChemLite.[1]

| Adduct | Predicted m/z |

| [M]⁺ | 183.04454 |

| [M+H]⁺ | 184.05237 |

| [M+Na]⁺ | 206.03431 |

Chemical Reactivity and Stability

The reactivity of 2-Chloro-6-(dimethylamino)benzaldehyde is governed by the electronic interplay of its three functional groups.

-

Aldehyde Group : This is the primary site for nucleophilic addition and condensation reactions. It readily reacts with primary amines to form Schiff bases, with active methylene compounds in Knoevenagel condensations, and can be oxidized to a carboxylic acid or reduced to an alcohol.[5][6]

-

Dimethylamino Group : As a strong electron-donating group, it activates the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.

-

Chloro Group : This electron-withdrawing group deactivates the ring but also acts as an ortho-, para-director. It serves as a potential leaving group in nucleophilic aromatic substitution or as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck).[6]

The combination of a strong activator (-N(CH₃)₂) and a deactivator (-Cl) on the ring, in addition to the meta-directing aldehyde, creates a complex system for predicting the outcomes of further aromatic substitutions. The steric hindrance from the two ortho substituents also plays a crucial role in directing reactivity.

Caption: Electronic influence of substituents on the aromatic ring.

Stability: The compound is generally stable under normal laboratory conditions but may be sensitive to light and air. It should be stored in a cool, dark place under an inert atmosphere to prevent oxidation of the aldehyde group.

Synthesis and Purification Protocol

A plausible and effective method for the synthesis of 2-Chloro-6-(dimethylamino)benzaldehyde is the Vilsmeier-Haack reaction, which is a widely used method for formylating activated aromatic rings.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol describes the synthesis starting from the commercially available 3-chloro-N,N-dimethylaniline.

Materials and Equipment:

-

3-chloro-N,N-dimethylaniline

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Vilsmeier Reagent Formation: In a three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), cool anhydrous DMF (3 equivalents) in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise via a dropping funnel while stirring. Maintain the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes, during which the Vilsmeier reagent will form.

-

Aromatic Substrate Addition: Dissolve 3-chloro-N,N-dimethylaniline (1 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold Vilsmeier reagent.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding crushed ice, followed by the slow addition of a saturated NaHCO₃ solution until the pH is neutral or slightly basic (~pH 8).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 2-Chloro-6-(dimethylamino)benzaldehyde.

Caption: Workflow for the synthesis and purification of the target compound.

Applications in Research and Development

While specific, large-scale applications for 2-Chloro-6-(dimethylamino)benzaldehyde are not widely documented, its structure makes it a highly valuable intermediate for synthesizing more complex molecules, particularly in the pharmaceutical and materials science sectors.

-

Pharmaceutical Synthesis: The molecule is an excellent scaffold for building heterocyclic compounds. The aldehyde can be used to form imines, which can then undergo cyclization reactions. The chloro and dimethylamino groups can be modified to tune the electronic and steric properties of the final molecule, a common strategy in medicinal chemistry to optimize drug-receptor interactions.[5]

-

Schiff Base and Ligand Formation: It serves as a precursor for Schiff bases, which are known for their coordination chemistry and are used as ligands in catalysis and as biologically active compounds.[5]

-

Dye and Materials Science: The dimethylaminobenzaldehyde core is a component of many solvatochromic dyes (dyes that change color with solvent polarity). This compound could be used to synthesize novel sensors or nonlinear optical materials.[7]

Safety and Handling

Comprehensive safety data for this specific isomer is not available. The following guidelines are based on the known hazards of structurally similar compounds like 2-chlorobenzaldehyde and various dimethylaminobenzaldehydes.

| Hazard Category | Description and Precautionary Measures |

| Health Hazards | Harmful if swallowed. Causes skin and serious eye irritation. [5] Avoid ingestion, inhalation of dust, and contact with skin and eyes. |

| Handling | Use in a well-ventilated area or a fume hood. Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, safety goggles, and a lab coat. Avoid dust formation. |

| Storage | Store in a tightly sealed container in a cool, dry, and dark place. Recommended to store under an inert gas atmosphere (e.g., Argon or Nitrogen) due to potential air and light sensitivity. |

| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. Skin: Wash off immediately with soap and plenty of water. Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. Inhalation: Move to fresh air. If breathing is difficult, give oxygen. |

| Fire Fighting | Use dry chemical, CO₂, or alcohol-resistant foam. Thermal decomposition may produce toxic gases such as carbon oxides, nitrogen oxides, and hydrogen chloride. |

| Incompatibilities | Strong oxidizing agents, strong bases. |

References

-

National Institute of Standards and Technology (NIST). Benzaldehyde, 2-chloro-4-dimethylamino-. NIST Chemistry WebBook. [Link]

-

PubChemLite. 2-chloro-6-(dimethylamino)benzaldehyde (C9H10ClNO). [Link]

-

National Institute of Standards and Technology (NIST). Benzaldehyde, 2-chloro-. NIST Chemistry WebBook. [Link]

-

Adegoke, O.A. (2011). ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Adams, R., & Hartman, W. W. (1922). p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses, 2, 17. [Link]

-

Chemsrc. 2-(Dimethylamino)benzaldehyde | CAS#:579-72-6. [Link]

-

ResearchGate. ¹H NMR spectra of 4-(dimethylamino)-2,6-dimethylbenzaldehyde and.... [Link]

-

Doc Brown's Chemistry. Infrared spectrum of benzaldehyde. [Link]

-

SpectraBase. 2-Chloro-4-(dimethylamino)benzaldehyde. [Link]

-

RSC Publishing. Nanoparticle-supported and magnetically recoverable palladium (Pd) catalyst: A selective and sustainable oxidation protocol with high turn over - Supporting Information. [Link]

-

Adegoke, O.A. (2011). Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. ResearchGate. [Link]

Sources

- 1. PubChemLite - 2-chloro-6-(dimethylamino)benzaldehyde (C9H10ClNO) [pubchemlite.lcsb.uni.lu]

- 2. 2-(Dimethylamino)benzaldehyde | CAS#:579-72-6 | Chemsrc [chemsrc.com]

- 3. Benzaldehyde, 2-chloro-4-dimethylamino- [webbook.nist.gov]

- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 2-Chloro-6-(dimethylamino)benzaldehyde as a Versatile Scaffold in Medicinal Chemistry

Abstract

This technical guide provides an in-depth exploration of 2-Chloro-6-(dimethylamino)benzaldehyde, a uniquely functionalized aromatic aldehyde, and its applications in modern medicinal chemistry. The strategic placement of an ortho-chloro substituent and an ortho-dimethylamino group creates a building block with a distinct reactivity profile, making it an invaluable precursor for the synthesis of diverse and complex heterocyclic scaffolds. This document details its chemical properties, core synthetic applications, and provides field-proven, step-by-step protocols for key transformations such as the Knoevenagel condensation and the Pictet-Spengler reaction. The insights and methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to leverage this versatile reagent in the discovery of novel therapeutic agents, particularly in the domain of kinase inhibitors and other bioactive molecules.

Introduction: A Building Block of Strategic Importance

In the landscape of drug discovery, the selection of starting materials is a critical determinant of synthetic efficiency and the novelty of the resulting chemical space. Aldehydes are foundational building blocks, participating in a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions.[1] 2-Chloro-6-(dimethylamino)benzaldehyde distinguishes itself through a trifecta of functional groups that collaboratively influence its reactivity:

-

The Aldehyde Group: Serves as the primary electrophilic site for a multitude of transformations, including condensations, reductive aminations, and multicomponent reactions.[2]

-

The ortho-Dimethylamino Group: A strong electron-donating group that activates the aromatic ring, enhancing its nucleophilicity. This activation is particularly crucial for electrophilic aromatic substitution reactions like the Pictet-Spengler cyclization.[3][4] The tertiary amine can also act as an intramolecular directing group or catalytic site.

-

The ortho-Chloro Group: An electron-withdrawing and sterically influential substituent. It modulates the electronic properties of the aldehyde and the aromatic ring, and its presence offers a subsequent handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to further elaborate the molecular scaffold. This substitution pattern is found in key pharmacophores, including potent kinase inhibitors.[5]

This unique combination makes 2-Chloro-6-(dimethylamino)benzaldehyde an ideal starting point for constructing libraries of compounds aimed at various biological targets.

Physicochemical Properties & Reactivity Profile

The interplay between the substituents governs the molecule's behavior in synthetic protocols. The electron-donating dimethylamino group and the electron-withdrawing chloro group create a "push-pull" electronic environment that influences the reactivity of the aldehyde and the benzene ring.

| Property | Value |

| Molecular Formula | C₉H₁₀ClNO |

| Molecular Weight | 183.63 g/mol |

| Appearance | Off-white to yellow crystalline solid |

| Solubility | Soluble in common organic solvents (DCM, THF, DMF, DMSO) |

| Reactivity Core | Electrophilic aldehyde, nucleophilic aromatic ring |

The steric bulk of the two ortho substituents can influence the approach of nucleophiles to the aldehyde carbonyl, a factor that must be considered in reaction design. Furthermore, the chlorine atom is generally stable under conditions used to modify the aldehyde but can be targeted for displacement or coupling under specific catalytic conditions.

Core Synthetic Applications in Medicinal Chemistry

This building block provides access to a rich variety of heterocyclic systems, many of which are considered "privileged scaffolds" in drug discovery.

Knoevenagel Condensation: Gateway to Alkenes and Heterocycles

The Knoevenagel condensation is a cornerstone reaction involving the condensation of an aldehyde with an active methylene compound.[6][7] With 2-Chloro-6-(dimethylamino)benzaldehyde, this reaction provides a rapid route to substituted styrene derivatives, which are versatile intermediates for a range of bioactive heterocycles.

The electron-rich nature of the benzaldehyde facilitates the initial condensation step. The resulting product, a highly functionalized alkene, can be used in subsequent cyclization reactions to generate pyridines, pyrimidines, and other important ring systems frequently found in medicinal chemistry.[8][9]

Caption: Workflow for the Knoevenagel Condensation.

The Pictet-Spengler Reaction: Constructing Alkaloid Scaffolds

The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that fuses a β-arylethylamine with an aldehyde to form tetrahydroisoquinoline or tetrahydro-β-carboline skeletons.[10][11] These scaffolds are central to a vast number of natural products and synthetic drugs.

The reaction proceeds via the formation of a Schiff base, followed by an intramolecular electrophilic attack of the iminium ion on the electron-rich aromatic ring.[12] The potent electron-donating effect of the dimethylamino group on the 2-Chloro-6-(dimethylamino)benzaldehyde scaffold makes its aromatic ring highly nucleophilic, facilitating the crucial ring-closing step under relatively mild conditions.[11] This application is particularly valuable for synthesizing novel analogs of complex alkaloids.

Caption: Key steps of the Pictet-Spengler Reaction.

Application in Kinase Inhibitor Synthesis

The 2-chloro-6-substituted phenyl motif is a well-established pharmacophore in the design of kinase inhibitors. A prominent example is Dasatinib (BMS-354825), a potent pan-Src family kinase inhibitor, which features an N-(2-chloro-6-methylphenyl)amide core structure.[5] This highlights the importance of the 2,6-substitution pattern for achieving high-affinity binding in the ATP pocket of many kinases.

By using 2-Chloro-6-(dimethylamino)benzaldehyde as a starting material, medicinal chemists can readily access scaffolds that place key functionality at the 2- and 6-positions of the phenyl ring. For instance, condensation of the aldehyde with aminopyrimidines or other nitrogenous heterocycles can generate hinge-binding motifs that are crucial for kinase inhibition.[13] The dimethylamino group can be retained for its electronic and solubility properties or potentially serve as a precursor to other functional groups.

Detailed Experimental Protocols

The following protocols are designed to be robust and reproducible, providing a solid foundation for synthetic exploration.

Protocol 1: Knoevenagel Condensation with Malononitrile

Objective: To synthesize 2-((2-chloro-6-(dimethylamino)phenyl)methylene)malononitrile, a versatile intermediate.

Materials:

-

2-Chloro-6-(dimethylamino)benzaldehyde (1.84 g, 10.0 mmol)

-

Malononitrile (0.66 g, 10.0 mmol)

-

Piperidine (0.1 mL, ~1.0 mmol)

-

Absolute Ethanol (30 mL)

-

Round-bottom flask (100 mL) with reflux condenser

-

Stir bar and magnetic stir plate/heating mantle

-

Ice bath

Procedure:

-

Setup: To the 100 mL round-bottom flask, add 2-Chloro-6-(dimethylamino)benzaldehyde (10.0 mmol), malononitrile (10.0 mmol), and absolute ethanol (30 mL). Add the magnetic stir bar.

-

Catalyst Addition: While stirring the suspension at room temperature, add piperidine (0.1 mL) dropwise using a micropipette.

-

Reaction: Attach the reflux condenser and heat the mixture to reflux (approx. 80 °C). The solids should dissolve upon heating to form a clear, colored solution.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.

-

Precipitation: Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring vigorously. A solid precipitate should form immediately.

-

Isolation: Allow the suspension to stir in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 30 mL).

-